Prosomatostatin

Description

Historical Context and Discovery of Somatostatin (B550006)

The journey to understanding prosomatostatin began with the discovery of its end-product, somatostatin. In 1973, a team of scientists led by Brazeau and Guillemin first isolated a tetradecapeptide from ovine hypothalami that inhibited the secretion of growth hormone (GH) from cultured anterior pituitary cells. karger.com This substance was initially named growth hormone-release-inhibiting hormone (GH-RIH), but this was later changed to somatostatin. karger.com This discovery was a landmark in endocrinology, revealing a novel inhibitory mechanism for hormone regulation. numberanalytics.com Initially recognized for its effect on GH, further research quickly expanded the known actions of somatostatin. karger.comnumberanalytics.com

A few years after the initial discovery, a larger, 28-amino acid form of somatostatin (somatostatin-28) was isolated from the porcine gut. mdpi.com This finding indicated that somatostatin existed in multiple biologically active forms. Subsequent research led to the understanding that both somatostatin-14 and somatostatin-28 are derived from a common precursor molecule, prethis compound. mdpi.comresearchgate.net

This compound as a Universal Precursor of Somatostatin Isoforms

This compound is the intermediate prohormone in the synthesis of all somatostatin isoforms. The process begins with the translation of the somatostatin gene into a 116-amino acid precursor protein called prethis compound. mdpi.comguidetopharmacology.org This initial protein contains a 24-amino acid signal peptide that directs it for secretion and is subsequently cleaved off. mdpi.comguidetopharmacology.org The removal of this signal peptide results in the formation of this compound, a 92-amino acid polypeptide. mdpi.comguidetopharmacology.org

This compound then undergoes tissue-specific post-translational processing to generate the two primary biologically active isoforms: somatostatin-14 (SST-14) and somatostatin-28 (SST-28). mdpi.commdpi.com This processing involves proteolytic cleavage at specific sites within the this compound molecule. SST-14 is the C-terminal 14 amino acids of this compound, while SST-28 is an N-terminally extended form containing the SST-14 sequence. mdpi.comresearchgate.net The tissue-specific nature of this processing means that the relative abundance of SST-14 and SST-28 varies between different tissues. guidetopharmacology.orgnih.gov For instance, SST-14 is the predominant form in the hypothalamus and pancreatic D-cells, whereas SST-28 is the major final product in gastrointestinal D-cells. researchgate.netnih.gov This differential processing allows for tailored physiological regulation in different parts of the body.

Broad Physiological Significance of Somatostatin Family Peptides

The somatostatin family of peptides, derived from this compound, exerts a wide array of inhibitory effects on various physiological functions. nih.gov Their actions are mediated by a family of five distinct G protein-coupled receptors (SSTR1-5), which are widely distributed throughout the body. mdpi.comnih.gov

The physiological significance of somatostatin peptides includes:

Inhibition of Endocrine Secretion: Somatostatin is a potent inhibitor of the release of numerous hormones. This includes the suppression of growth hormone and thyroid-stimulating hormone (TSH) from the pituitary gland, as well as insulin (B600854) and glucagon (B607659) from the pancreas. mdpi.comnih.gov

Regulation of Exocrine Secretion: In the gastrointestinal tract, somatostatin inhibits the secretion of gastric acid, pepsinogen, and various gut hormones. mdpi.comnih.gov It also reduces the exocrine secretion of amylase from salivary glands. mdpi.com

Modulation of the Nervous System: Somatostatin acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, influencing motor activity and cognitive functions. nih.gov

Gastrointestinal Regulation: It plays a role in regulating intestinal motility, the absorption of nutrients, and splanchnic blood flow. nih.govwikipedia.org

Control of Cell Proliferation: Somatostatin can inhibit the proliferation of both normal and cancerous cells, highlighting its role in cell growth and differentiation. researchgate.netnih.gov

The diverse actions of the somatostatin peptides underscore the fundamental importance of their precursor, this compound, in maintaining homeostasis across multiple organ systems.

Interactive Data Tables

Key Discoveries in Somatostatin Research

| Year | Discovery | Key Researchers/Institution | Significance |

| 1973 | Isolation of somatostatin-14 from ovine hypothalamus. karger.commdpi.com | Brazeau et al., Salk Institute. mdpi.com | Identified a novel inhibitor of growth hormone secretion. karger.com |

| 1980 | Isolation of somatostatin-28 from porcine gut. mdpi.commdpi.com | Pradayrol et al. | Revealed the existence of multiple bioactive forms of somatostatin. mdpi.com |

| 1982 | Characterization of the human somatostatin gene. guidetopharmacology.org | Shen et al. | Provided the genetic basis for the production of this compound. |

| 1992 | Cloning of the first somatostatin receptors (SSTR1 and SSTR2). mdpi.com | Yamada et al. | Uncovered the molecular targets through which somatostatin exerts its effects. mdpi.com |

Tissue-Specific Processing of this compound

| Tissue | Predominant Isoform | Primary Function |

| Hypothalamus | Somatostatin-14. guidetopharmacology.orgnih.gov | Inhibition of growth hormone and TSH release. mdpi.com |

| Pancreatic D-cells | Somatostatin-14. nih.gov | Regulation of insulin and glucagon secretion. mdpi.com |

| Gastrointestinal Mucosal Cells | Somatostatin-28. researchgate.netnih.gov | Inhibition of gut hormone secretion and motility. nih.gov |

| Cerebral Cortex | Somatostatin-14. frontiersin.org | Neuromodulation. nih.gov |

Structure

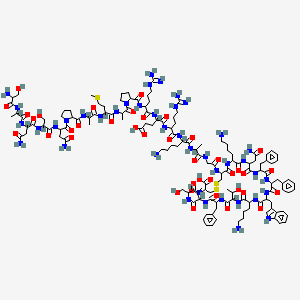

2D Structure

Properties

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYTXJNZMFRSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H207N41O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3148.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73032-94-7 | |

| Record name | Somatostatin-28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Molecular Genetics and Transcriptional Regulation of Prosomatostatin

Somatostatin (B550006) Gene Structure and Organization

The genetic blueprint for prosomatostatin is encoded within the somatostatin gene (SST). Its structure and organization are fundamental to understanding how its expression is controlled.

The somatostatin gene possesses a relatively simple intron-exon structure. In mammals, the gene typically contains two exons separated by a single intron. mdpi.compnas.org The first exon is untranslated, while the second exon encodes the entire 116-amino acid precursor protein, prethis compound. nih.gov Following the removal of a 24-amino acid signal peptide, the 92-amino acid this compound is formed. mdpi.comnih.gov This precursor is then further processed to generate the final active peptides, somatostatin-14 (SS-14) and somatostatin-28 (SS-28). mdpi.comnih.gov

The rat somatostatin gene, for instance, spans approximately 1.2 kilobases and is interrupted by a single intron of 630 bases within the coding sequence of this compound. pnas.org Similarly, in the spotted scat, the SST1 and SST6 genes each contain two exons and one intron. nih.gov This conserved architecture across different species highlights its functional importance. A shared feature in the gene structure of somatostatin and its related peptides in echinoderms and other taxa is the presence of a phase 0 intron that interrupts the coding region for the N-terminal part of the precursor proteins. researchgate.net

| Gene Feature | Description |

| Exons | Typically two, with the second encoding the prethis compound precursor. mdpi.comnih.gov |

| Introns | A single intron separates the two exons in many species. mdpi.compnas.org |

| Prethis compound | 116-amino acid initial translation product. nih.gov |

| This compound | 92-amino acid precursor after signal peptide cleavage. mdpi.comnih.gov |

The somatostatin gene is part of a larger superfamily of genes that encode structurally and functionally related peptides. It is believed that these genes arose from a common ancestral gene through duplication events. pnas.org In vertebrates, six somatostatin genes have been identified, designated as SS1 through SS6. mdpi.comresearcherslinks.com While humans possess a single somatostatin gene (SST), other vertebrates, such as teleost fish, have multiple somatostatin genes. pnas.orgassaygenie.com For example, four somatostatin genes (SST1, SST3, SST5, and SST6) have been identified in the spotted scat. nih.gov

This multi-gene family also includes genes for cortistatin, urotensin-II (UII), and urotensin-II related peptide (URP). biorxiv.org The close evolutionary relationship between the somatostatin and urotensin II gene families is supported by the fact that their genes are often physically linked on the same chromosome in various species. pnas.orgresearchgate.net

Intron-Exon Architecture of the Somatostatin Gene

Transcriptional Control Mechanisms of this compound Gene Expression

The transcription of the this compound gene is a tightly regulated process involving a variety of control mechanisms that ensure its expression is restricted to specific cell types and is responsive to physiological signals.

The promoter region of the somatostatin gene contains a complex array of regulatory elements, including enhancers and silencers, that modulate its transcriptional activity. mdpi.comnih.gov One of the key regulatory elements is the cAMP response element (CRE), which has the consensus sequence 'TGACGTCA' and is crucial for tissue-specific gene expression. mdpi.com Mutation of this element leads to a significant decrease in transcriptional activity. mdpi.com

In addition to the CRE, several other enhancer elements have been identified, such as SMS-UE, SMS-TAAT1, and SMS-TAAT2. mdpi.comresearchgate.net Conversely, the expression of the somatostatin gene is also negatively regulated by silencer elements. nih.govoup.com Two such elements, PS1 and PS2, have been shown to decrease promoter activity. nih.gov These silencers are not cell-specific and can inhibit transcription in both somatostatin-producing and non-producing cells. mdpi.com The interplay between these positive and negative regulatory elements is critical for the precise control of somatostatin gene expression. nih.gov

| Regulatory Element | Type | Function |

| CRE (cAMP Response Element) | Enhancer | Mediates cAMP-induced transcription. mdpi.com |

| SMS-UE, SMS-TAAT1, SMS-TAAT2 | Enhancer | Enhance transcription, particularly in pancreatic cells. mdpi.comoup.com |

| PS1, PS2 | Silencer | Inhibit somatostatin gene transcription. mdpi.comnih.gov |

The expression of the somatostatin gene is restricted to specific cell types, such as the delta-cells of the pancreatic islets, various neurons in the central nervous system, and endocrine cells in the gastrointestinal tract. nih.govmdpi.com This cell-specific expression is determined by the unique combination and activity of transcription factors present in each cell type. ohsu.edu For example, the regulation of somatostatin gene expression in neural cells differs from that in pancreatic cells. oup.com In neural cells, elements that act as enhancers in pancreatic cells, such as SMS-UE, SMS-TAAT1, and SMS-TAAT2, function as repressors of transcription. oup.com This differential regulation is due to the binding of different protein complexes to these regulatory elements in neural versus pancreatic cells. oup.com

Several transcription factors play a pivotal role in regulating somatostatin gene expression by binding to the specific enhancer and silencer elements in its promoter region. nih.gov

CREB (cAMP Response Element-Binding Protein): This transcription factor is activated by the cAMP signaling pathway and binds to the CRE sequence to induce somatostatin gene transcription. nih.gov

PDX1 (Pancreas/Duodenum Homeobox Protein 1): Also known as STF-1, PDX1 is crucial for pancreas development and activates somatostatin transcription in pancreatic delta-cells by binding to regulatory elements in the 5' flanking region of the gene. mdpi.com

PAX6 (Paired Box Protein 6): This transcription factor is expressed in pancreatic islet cells and regulates somatostatin gene expression by binding to a specific motif within the promoter. mdpi.com

Oct-1 (Octamer-binding transcription factor 1): This POU-domain transcription factor can bind to the silencer region of the somatostatin receptor subtype 1 (sst1) gene, suggesting its involvement in transcriptional attenuation. oup.com

The coordinated action of these and other transcription factors ensures the precise and cell-specific expression of the this compound gene, which is essential for its diverse physiological functions.

Regulation by Key Transcription Factors

Pancreas/Duodenum Homeobox Protein 1 (PDX1) Activation

Extracellular Factors Modulating Somatostatin Expression

The expression of the somatostatin gene is not solely determined by an intrinsic cellular program but is also highly responsive to a variety of external cues. These extracellular factors trigger intracellular signaling pathways that ultimately converge on the transcription factors regulating the somatostatin promoter. nih.gov

A diverse array of molecules can influence somatostatin expression, including:

Hormones and Neuropeptides: Somatostatin itself can potentially regulate its own expression through an autoregulatory feedback loop. mdpi.com Other hormones and neuropeptides also play a role. For instance, growth hormone-releasing hormone (GHRH) and somatostatin have a reciprocal relationship in regulating growth hormone secretion, which can indirectly influence somatostatin expression. nih.gov

Neurotransmitters: In the nervous system, neurotransmitters are key regulators. For example, glutamate (B1630785) has been shown to increase somatostatin gene expression in primary hypothalamic neurons. nih.gov Conversely, gamma-aminobutyric acid (GABA) can reduce somatostatin gene expression by acting on GABA-A receptors. nih.gov

Growth Factors: Growth factors can also modulate somatostatin expression. Brain-derived neurotrophic factor (BDNF), which is highly expressed in the hypothalamus, is one such factor. nih.gov Activin, a member of the TGFβ superfamily, influences the development of somatostatin-expressing interneurons by signaling through the ALK4 receptor. rupress.org

Cytokines: These signaling molecules of the immune system can also impact somatostatin production. nih.gov

| Extracellular Factor | Effect on Somatostatin Expression | Mediating Receptor/Pathway | Tissue/Cell Type |

|---|---|---|---|

| Glutamate | Increase | - | Hypothalamic neurons nih.gov |

| GABA | Decrease | GABA-A receptors nih.gov | - |

| Brain-Derived Neurotrophic Factor (BDNF) | Modulation | - | Hypothalamus nih.gov |

| Activin | Promotes development of SST+ interneurons | ALK4 receptor, Smad2 rupress.org | Cortical interneurons rupress.org |

Developmental and Regional Specificity of this compound Gene Expression

The expression of the this compound gene is not uniform throughout the body or across different developmental stages. Instead, it exhibits a remarkable degree of developmental and regional specificity, reflecting the diverse roles of somatostatin in different tissues. oup.comnih.gov

Studies in rats have demonstrated that the developmental pattern of somatostatin mRNA levels is unique to each brain region. oup.comnih.gov For example:

In the brainstem and cerebellum , somatostatin mRNA levels peak early in development, between late prenatal and early postnatal stages, and then decline. oup.comnih.gov

In the hypothalamus and cortex , there is a progressive increase in somatostatin mRNA levels throughout development, with peak levels reached in the postnatal period. oup.comnih.gov

The stomach and olfactory bulb show low levels of somatostatin mRNA early in development, with a rise occurring later in the postnatal period. oup.comnih.gov

This differential expression suggests that the regulation of the somatostatin gene is under the control of distinct sets of developmental cues in different tissues. oup.comnih.gov

In the developing mouse hypothalamus, the initial expression of somatostatin mRNA has been mapped to specific progenitor domains. frontiersin.org For instance, at embryonic day 10.5, somatostatin mRNA is first detected in the anterobasal nucleus, a region positive for other key developmental transcription factors like Nkx2.1, Shh, and Otp. frontiersin.org As development proceeds, additional somatostatin-expressing cell groups emerge in other specific domains of the alar and basal plates of the hypothalamus. frontiersin.org Some of these newly formed somatostatin-positive neurons then migrate to populate other hypothalamic nuclei. frontiersin.org

Iii. Biosynthesis and Post Translational Processing of Prosomatostatin

Preprosomatostatin as the Initial Translational Product

The journey to active somatostatin (B550006) begins with the translation of somatostatin messenger RNA (mRNA) into a precursor protein called prethis compound. ontosight.ai This initial product is a 116-amino acid protein that serves as the foundation for the subsequent processing steps. researchgate.netnih.govguidetopharmacology.orgpnas.org

As the nascent prethis compound protein is being synthesized on the ribosome, it is targeted to the endoplasmic reticulum (ER) by a hydrophobic N-terminal signal peptide. plos.org This signal sequence, typically 24-25 amino acids in length, facilitates the translocation of the precursor protein into the lumen of the ER. guidetopharmacology.orgnih.gov During this translocation process, the signal peptide is cleaved off by a signal peptidase. plos.orgnih.govresearchgate.net This co-translational cleavage event results in the formation of this compound, a 92-amino acid polypeptide. researchgate.netguidetopharmacology.orgnih.gov In anglerfish, for instance, the signal peptide is 25 amino acids long. nih.gov

The structure of prethis compound exhibits a notable degree of conservation, as well as divergence, across different species. For example, prepro-cortistatin, a precursor to the neuropeptide cortistatin, shows significant structural homology to prethis compound, particularly in the C-terminal region from which somatostatin-14 (SS-14) and somatostatin-28 (SS-28) are derived. oup.com While the amino acid sequences of SS-14 and the adjacent six amino acids are highly conserved between human and anglerfish prethis compound I, the remainder of the molecule, including the signal peptide, shows more divergence. pnas.org This pattern of conservation and divergence suggests that while the final hormone products are critical, the "pro" regions of the molecule may have evolved to accommodate species-specific processing requirements. pnas.org

Co-translational Cleavage of the Signal Peptide to Yield this compound

Endoproteolytic Cleavage of this compound

Following its formation, this compound undergoes further proteolytic processing within the trans-Golgi network (TGN) and immature secretory granules. nih.govrupress.orgscispace.com This cleavage is a critical step that liberates the biologically active somatostatin peptides. The processing of this compound is initiated in the TGN in a reaction that requires an acidic pH, facilitated by a Golgi-associated vacuolar-type ATPase. nih.govrupress.orgresearchgate.net

The endoproteolytic cleavage of this compound can result in the production of two primary active forms: somatostatin-14 (SS-14) and somatostatin-28 (SS-28). ontosight.aiacs.orgnih.gov SS-14 is the predominant form, while SS-28 is an N-terminally extended version of SS-14. ontosight.airesearchgate.net The relative amounts of SS-14 and SS-28 produced can vary between different tissues, suggesting a tissue-specific regulation of this compound processing. acs.orgnih.gov For instance, in the intestinal mucosa, SS-28 appears to be the primary final product, whereas SS-14 is the major form in gastric and pancreatic D cells and neurons. nih.gov

The cleavage of this compound occurs at specific sites characterized by the presence of single (monobasic) or paired (dibasic) basic amino acid residues. acs.orgnih.gov A monobasic cleavage at an arginine (Arg) residue is responsible for the generation of SS-28. acs.orgnih.govpnas.org The production of SS-14, on the other hand, results from cleavage at a dibasic site, specifically an Arginine-Lysine (Arg-Lys) pair. acs.orgnih.govpnas.org The differential recognition of these mono- and dibasic sites by various processing enzymes, known as prohormone convertases (PCs), contributes to the tissue-specific production of SS-14 and SS-28. nih.gov For example, PC1/3 and PC2 are known to process this compound at its dibasic site, while PACE4 and furin are more likely involved in cleavage at the monobasic site. nih.gov

Research has indicated that the production of SS-14 from this compound proceeds through a two-step mechanism where SS-28 serves as an essential intermediate. pnas.orgcapes.gov.brpnas.org An enzyme, identified as an Arg-Lys esteropeptidase, has been found in the rat brain cortex that specifically converts SS-28 into SS-14. capes.gov.brpnas.org This enzyme acts on the dibasic Arg-Lys site within the SS-28 sequence to release the C-terminal SS-14 peptide. capes.gov.brpnas.org However, other studies using site-directed mutagenesis in neuroblastoma cells have suggested that SS-14 and SS-28 can be produced independently from the intact this compound precursor. capes.gov.br In these experiments, mutating the dibasic cleavage site abolished SS-14 production but did not affect SS-28 levels, and vice versa. capes.gov.br This suggests that the processing pathway may be cell-type dependent.

Data Tables

Table 1: Key Molecules in this compound Biosynthesis

| Compound Name | Description |

| Prethis compound | The initial 116-amino acid translational product containing a signal peptide. researchgate.netnih.govguidetopharmacology.orgpnas.org |

| This compound | A 92-amino acid precursor formed after the cleavage of the signal peptide from prethis compound. researchgate.netguidetopharmacology.orgnih.gov |

| Somatostatin-14 (SS-14) | A 14-amino acid biologically active peptide generated by cleavage at a dibasic site. ontosight.aiacs.orgnih.gov |

| Somatostatin-28 (SS-28) | A 28-amino acid biologically active peptide generated by cleavage at a monobasic site. ontosight.aiacs.orgnih.gov |

| Prohormone Convertases (PCs) | A family of enzymes responsible for the endoproteolytic cleavage of prohormones. nih.gov |

| Arg-Lys esteropeptidase | An enzyme that converts somatostatin-28 to somatostatin-14. capes.gov.brpnas.org |

Table 2: Cleavage Sites in Human this compound

| Cleavage Site | Amino Acid Residue(s) | Generated Product | Reference |

| Monobasic | Arginine (Arg) | Somatostatin-28 | acs.orgnih.gov |

| Dibasic | Arginine-Lysine (Arg-Lys) | Somatostatin-14 | acs.orgnih.govpnas.org |

Compound Names Mentioned

Arginine

Arginine-Lysine

Cortistatin

Cortistatin-14

Cortistatin-17

Cortistatin-29

Furin

Growth hormone

PACE4

PC1/3

PC2

Prepro-cortistatin

Prethis compound

Prolactin

this compound

Somatostatin

Somatostatin-14

Somatostatin-28

Identification of Mono- and Dibasic Cleavage Sites

Enzymatic Machinery of this compound Processing

The conversion of this compound (PSS) into its final, active forms, primarily somatostatin-14 (SS-14) and somatostatin-28 (SS-28), is orchestrated by a specific set of enzymes. These enzymes, known as proprotein convertases (PCs), and other peptidases, recognize and cleave at specific amino acid sequences within the precursor molecule. nih.govnih.gov The differential expression and localization of these enzymes contribute to the tissue-specific processing of this compound. nih.govnih.gov

Proprotein convertases are a family of subtilisin/kexin-like endoproteases that play a crucial role in the maturation of many prohormones and other precursor proteins. nih.govfrontiersin.org In the context of this compound, several PCs, including furin, PC1 (also known as PC3), and PC2, have been identified as key players. nih.govnih.govresearcher.life These enzymes are responsible for cleaving this compound at both monobasic and dibasic amino acid sites to yield the various bioactive somatostatin peptides. nih.govresearcher.life

Furin is a ubiquitously expressed proprotein convertase that is primarily localized to the trans-Golgi network (TGN). nih.govwikipedia.org It is involved in the processing of proteins that are secreted via the constitutive pathway. nih.govresearcher.life Research indicates that furin is a candidate enzyme for the monobasic cleavage of this compound, which leads to the formation of somatostatin-28. nih.govnih.gov Studies using cells that only express furin have shown a preferential processing of this compound at monobasic sites to produce SS-28. nih.govresearcher.life However, this processing by furin alone is often inefficient, suggesting that other factors or a specific cellular environment may be required for optimal activity. nih.govcapes.gov.br

PC1 and PC2 are proprotein convertases that are predominantly expressed in neuroendocrine tissues and are localized to the regulated secretory pathway, including secretory granules. nih.govnih.govjci.org Both PC1 and PC2 have been shown to be involved in the cleavage of this compound at the dibasic Arg-Lys site, which results in the production of somatostatin-14. nih.govnih.gov The co-expression of PC1 or PC2 with this compound in various cell lines leads to significant conversion of the precursor to SS-14. nih.govresearcher.life In vivo studies using PC2 knockout mice have demonstrated an almost complete abolishment of SS-14 production in the cortex, with a concurrent increase in this compound and SS-28 levels. This provides strong evidence for the essential role of PC2 in the generation of SS-14 in the brain.

While both PC1 and PC2 can process this compound to SS-14, they exhibit different potencies and specificities. nih.govnih.gov PC1 is generally considered to be more potent and has a broader specificity than PC2. nih.gov In comparative studies, PC1-transfected cells showed a greater conversion of this compound to SS-14 compared to PC2-transfected cells. nih.gov Furthermore, PC1 can efficiently process this compound in both constitutive and regulated secretory cells, whereas the activity of PC2 appears to be more restricted to the environment of the secretory cell. nih.govnih.gov In some cellular contexts, PC2 has been shown to have little to no effect on this compound processing when expressed alone in the constitutive secretory pathway. nih.govresearcher.life

Table 1: Proprotein Convertases in this compound Processing

| Enzyme | Primary Localization | Cleavage Site Specificity | Primary Product(s) | Key Findings |

| Furin | Trans-Golgi Network (Constitutive Pathway) nih.govwikipedia.org | Monobasic nih.govnih.gov | Somatostatin-28 nih.govresearcher.life | Can mediate monobasic cleavage, but processing is often inefficient on its own. nih.govcapes.gov.br |

| PC1 (PC3) | Regulated Secretory Pathway nih.govnih.gov | Dibasic (Arg-Lys) nih.govresearcher.life | Somatostatin-14 nih.govresearcher.life | More potent and has broader specificity than PC2; active in both constitutive and regulated secretory cells. nih.gov |

| PC2 | Regulated Secretory Pathway nih.govnih.gov | Dibasic (Arg-Lys) nih.gov | Somatostatin-14 nih.gov | Essential for SS-14 production in the brain; its activity requires the milieu of the secretory cell. nih.gov |

In addition to the direct cleavage of this compound, there is evidence for a two-step mechanism for the production of SS-14, where SS-28 acts as an intermediate. nih.govnih.govpnas.org A specific enzyme, an Arg-Lys esteropeptidase, has been identified in the rat brain cortex that can convert somatostatin-28 into somatostatin-14. nih.govnih.govcapes.gov.br This 90-kDa proteolytic enzyme was shown to cleave a synthetic peptide mimicking the Arg-Lys cleavage site in SS-28 and to convert SS-28 to SS-14 in vitro. nih.govnih.gov Interestingly, this enzyme did not act on the larger 15-kDa this compound precursor under the same conditions. nih.govnih.gov This suggests that this esteropeptidase is specifically involved in the processing of the SS-28 intermediate to generate SS-14. nih.govpnas.org

Role of Proprotein Convertases (PCs)

PC1 and PC2 Involvement in Dibasic Processing and Somatostatin-14 Formation

Subcellular Compartmentalization of this compound Processing

The processing of this compound is not a random event within the cell but is instead highly organized and compartmentalized within the secretory pathway. nih.govresearchgate.net Efficient processing of this compound begins in a Golgi or pre-Golgi compartment. nih.govresearchgate.net Studies have shown that in rat neural cells, the proteolytic processing of this compound at both monobasic and dibasic sites is initiated in the Golgi apparatus. researchgate.net

The various processing enzymes are localized to different parts of the secretory pathway, which contributes to the differential processing of the precursor. Furin, which is involved in SS-28 production, is located in the trans-Golgi network. nih.govwikipedia.org In contrast, PC1 and PC2, the primary enzymes for SS-14 production, are found in the regulated secretory pathway, with their activity being prominent in secretory granules. nih.govnih.govbioone.org The acidic environment within maturing secretory granules is thought to provide a favorable milieu for the activation and function of these convertases. bioone.org The Arg-Lys esteropeptidase responsible for converting SS-28 to SS-14 has been found to be associated with neurosecretory granule membranes. nih.gov This compartmentalization ensures the sequential and regulated cleavage of this compound to generate the correct profile of bioactive peptides for secretion.

Initiation of Cleavage in the Trans-Golgi Network (TGN)

The endoproteolytic cleavage of this compound, the initial and pivotal step in its processing, is initiated within the trans-Golgi Network (TGN). rupress.orgnih.gov Morphological evidence has pointed to either the TGN or immature secretory granules as the primary sites for prohormone cleavage. rupress.orgnih.gov

To pinpoint the exact location of cleavage initiation, studies have utilized rat anterior pituitary GH3 cells engineered to express high levels of this compound (proSRIF). rupress.orgnih.gov By manipulating experimental conditions, such as incubating cells at 20°C, researchers can halt the exit of proteins from the Golgi apparatus. rupress.orgnih.gov Under these conditions, this compound accumulates quantitatively in the TGN without any signs of proteolytic processing. rupress.orgnih.gov This block is reversible; upon returning the cells to a physiological temperature of 37°C, processing resumes. rupress.org

pH Dependence of this compound Cleavage

The cleavage of this compound is a highly pH-sensitive process. Research has demonstrated that an acidic environment within the TGN is essential for the activity of the prohormone processing enzymes. nih.govnih.gov This acidification is facilitated by a vacuolar-type H+-ATPase located in the Golgi apparatus. rupress.orgnih.gov

The requirement for an acidic pH is underscored by experiments where the ATP-dependent processing of this compound is inhibited by various agents. rupress.orgnih.gov These inhibitors include:

Chloroquine : A weak base that neutralizes acidic compartments. rupress.orgnih.gov

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) : A protonophore that dissipates proton gradients. rupress.orgnih.gov

N-ethylmaleimide and Bafilomycin A1 : Inhibitors of vacuolar-type ATP-dependent proton pumps. nih.govnih.gov

The use of bafilomycin A1, a specific inhibitor of vacuolar H+-ATPases, has confirmed the involvement of this type of pump in prohormone processing both in living cells and in permeabilized cell systems. nih.gov

Interestingly, the requirement for ATP can be bypassed in vitro by incubating permeabilized cells in an acidic environment in the presence of protonophores. nih.gov This indicates that it is the acidic pH itself, rather than the proton gradient, that is crucial for the cleavage process. nih.gov Further studies have pinpointed the optimal pH for this compound cleavage in the TGN to be between 6.0 and 6.2. nih.gov This mildly acidic condition is necessary for the proper function of prohormone convertases, the enzymes responsible for cleavage. nih.gov

Relationship Between Processing and Secretory Vesicle Formation

The processing of this compound and the formation of secretory vesicles are two distinct yet interconnected events that occur in the TGN. While both are crucial for the proper secretion of mature hormones, they have different biochemical requirements and can be experimentally uncoupled. rupress.orgnih.gov

The formation of nascent secretory vesicles from the TGN is a process that depends on ATP, GTP, and cytosolic factors. rupress.org This budding process is inhibited by GTPγS, suggesting the involvement of GTP-binding proteins. rupress.org In contrast, the endoproteolytic cleavage of this compound primarily requires ATP for the generation of an acidic pH and is independent of GTP and cytosolic factors. rupress.orgnih.gov

Furthermore, the formation of secretory vesicles can be inhibited by chelating luminal calcium, but this chelation does not inhibit this compound cleavage. nih.gov In fact, only a submillimolar concentration of free calcium (approximately 15 µM) is needed to maintain the efficiency of prohormone cleavage, a level much lower than the total calcium concentration within the TGN and secretory granules. nih.gov This demonstrates that the calcium requirements for processing and vesicle budding are different. nih.gov

These findings collectively indicate that prohormone cleavage is initiated in the TGN and precedes the formation of secretory vesicles. rupress.org The ability to uncouple these two processes highlights the distinct regulatory mechanisms governing each step in the secretory pathway. rupress.orgnih.gov

Other Post-Translational Modifications of this compound-Derived Peptides

Beyond proteolytic cleavage, this compound-derived peptides undergo additional post-translational modifications that contribute to their structural and functional diversity.

Hydroxylation Events

A notable and rare post-translational modification observed in a this compound-derived peptide is hydroxylation. In anglerfish, a 28-residue somatostatin (aSS-28) has been identified that contains hydroxylysine. nih.gov This was the first discovery of hydroxylysine, a modification typically found in collagen, within a regulatory peptide. nih.gov The sequence of this peptide, with the exception of the hydroxylysine at position 23 (which is lysine in the predicted sequence from cDNA), matches the C-terminal 28 residues of prepro-somatostatin II. nih.gov It is speculated that this hydroxylation event occurs early in the post-translational process, similar to what is observed in collagen biosynthesis. nih.gov

Implications for Functional Diversity and Regulation

The various post-translational modifications of this compound, including differential cleavage, glycosylation, and hydroxylation, significantly contribute to the functional diversity of the resulting peptides. oup.commdpi.com The tissue-specific processing of this compound leads to the production of different bioactive peptides, such as somatostatin-14 and somatostatin-28, in different locations. oup.com For example, in the hypothalamus, pancreas, and stomach, the primary product is somatostatin-14, whereas in the intestine, somatostatin-28 is the predominant form. oup.com This differential processing allows for tissue-specific regulation of various physiological processes, including hormone secretion, neurotransmission, and cell growth. researchgate.net

The existence of multiple forms of somatostatin, arising from both differential processing and multiple genes, creates a complex signaling system. oup.com This molecular heterogeneity, coupled with a family of five distinct G-protein-coupled receptors, allows for a wide range of biological actions. oup.com The specific combination of peptide ligand and receptor subtype expressed in a given tissue determines the ultimate physiological response. oup.com These modifications are not random but are part of a highly regulated system that fine-tunes the activity of the somatostatin peptide family, enabling it to play a multifaceted role in vertebrate physiology. oup.com

Iv. Cellular Localization and Tissue Specific Processing of Prosomatostatin

Anatomical Distribution of Prosomatostatin-Producing Cells

This compound synthesis occurs in specialized endocrine cells and neurons distributed across various tissues, most notably the pancreas, the gastrointestinal tract, and the central nervous system. researchgate.net The specific cell types and the primary forms of processed somatostatin (B550006) vary by location.

In the pancreas, this compound is synthesized in the delta cells (δ-cells) of the islets of Langerhans. taylorandfrancis.com These cells constitute approximately 5-10% of the total islet cell population in humans. mdpi.comnih.gov While in rodent islets, delta-cells are typically found in the periphery, their distribution in human islets is more scattered, with delta-cells frequently observed within the islet core. nih.govwikipedia.org

Within these pancreatic δ-cells, this compound undergoes post-translational processing primarily to yield somatostatin-14 (SST-14) as the major final product. nih.govnih.gov This peptide is stored in secretory granules and released to act as a powerful paracrine inhibitor, modulating the secretion of insulin (B600854) and glucagon (B607659) from the neighboring beta (β) and alpha (α) cells, respectively. mdpi.comnih.gov Studies involving pulse-chase labeling in rat islets have identified a 12.5-kilodalton protein as this compound, demonstrating its conversion into somatostatin in parallel with the processing of other islet prohormones like proinsulin and proglucagon. pnas.org

The gastrointestinal (GI) tract is considered the main source of somatostatin in the body, with an estimated 65% of circulating somatostatin originating from this system. mdpi.commdpi.com Here, this compound is produced by neuroendocrine D-cells, which are dispersed throughout the gut mucosa, from the stomach to the colon. mdpi.comnih.govchula.ac.th

A key feature of the GI tract is the differential processing of this compound along its length. In the D-cells of the stomach, this compound is processed predominantly to SST-14, similar to the pancreas. nih.gov However, in the more distal parts of the intestine, such as the jejunum and ileum, the primary bioactive peptide generated from this compound is the N-terminally extended form, somatostatin-28 (SST-28). nih.govmdpi.comoup.com This differential processing suggests that SST-14 and SST-28 may have distinct physiological roles within the different regions of the digestive system. nih.gov In addition to endocrine D-cells, somatostatin-like immunoreactivity is also found in enteric neurons within the gut wall. nih.gov

This compound is widely expressed throughout the central nervous system (CNS). In situ hybridization studies have demonstrated the presence of this compound mRNA in numerous regions of the rat brain, indicating local synthesis. nih.gov The distribution of this mRNA is coextensive with that of somatostatin-like immunoreactivity. nih.gov

Significant populations of this compound-producing neurons are found in:

Hypothalamus: This was the region from which somatostatin was first isolated. nih.gov Neurons are particularly concentrated in the periventricular nucleus, which projects to the median eminence, influencing the pituitary gland. researchgate.netjneurosci.org

Cerebral Cortex: Neurons containing this compound are abundant in all regions of the cerebral cortex, particularly in layers II, III, V, and VI. nih.govpnas.org

Other Regions: High levels of expression are also noted in the hippocampus, amygdala, and retina. nih.govmdpi.comcambridge.org

In the CNS, both SST-14 and SST-28 are produced from this compound, and their expression varies between different cortical and subcortical areas. researchgate.netfrontiersin.org The widespread distribution of this compound-expressing neurons supports the role of its derived peptides as neurotransmitters and neuromodulators in a variety of brain functions, including cognition, locomotion, and sensory processing. nih.govmdpi.com

Table 1: Anatomical Distribution and Primary this compound Products

| Tissue/Organ | Cell Type | Primary Location | Major Processed Product(s) |

| Pancreas | Delta (δ) Cells | Islets of Langerhans | Somatostatin-14 (SST-14) nih.govnih.gov |

| Gastrointestinal Tract | D-Cells | Stomach Mucosa | Somatostatin-14 (SST-14) nih.gov |

| D-Cells | Distal Intestine (Jejunum, Ileum) | Somatostatin-28 (SST-28) nih.govoup.com | |

| Central Nervous System | Neurons | Hypothalamus, Cerebral Cortex, Hippocampus, Amygdala, Retina | Somatostatin-14 (SST-14) & Somatostatin-28 (SST-28) researchgate.netfrontiersin.org |

Gastrointestinal Tract (D Cells)

Intra- and Intercellular Transport Pathways of this compound and its Products

Following its synthesis in the endoplasmic reticulum, this compound must be correctly folded, transported through the Golgi apparatus, and sorted into the appropriate secretory vesicles for processing and eventual release.

The targeting of this compound to the regulated secretory pathway, which involves storage in dense-core secretory granules and release upon stimulation, is not a default process. It is mediated by specific sorting signals within the prohormone sequence. bioscientifica.com Research has identified a conserved amphipathic alpha-helix located at the amino-terminus of the this compound molecule as the critical sorting signal. rupress.orgnih.gov

This sorting domain is believed to interact with the membrane of the trans-Golgi network, facilitating the budding of secretory granules destined for the regulated pathway. rupress.org Studies using alanine (B10760859) scanning and deletional mutagenesis have pinpointed the essential residues for this function. nih.gov

Key findings include:

The region between Proline-5 and Glutamine-12 is crucial for targeting the precursor to secretory granules. nih.gov

Leucine (B10760876) residues at positions 7 and 11 (Leu-7 and Leu-11) are particularly critical; their mutation to alanine blocks regulated secretion and reroutes the unprocessed precursor to the constitutive pathway. nih.gov

Molecular modeling shows that these two leucine residues are positioned on a hydrophobic surface of the alpha-helix. nih.govresearchgate.net

The sufficiency of this N-terminal sequence as a sorting signal has been demonstrated in studies where it was fused to a protein that is normally secreted constitutively, such as alpha-globin. The this compound propeptide successfully mediated the transport, packaging, and regulated secretion of the fused globin protein. nih.gov

Table 2: Critical Amino Acid Residues in the this compound Sorting Signal

| Residue Position | Amino Acid | Function in Sorting | Reference |

| 7 | Leucine (Leu) | Critical for targeting to regulated pathway; located on hydrophobic face of α-helix. | nih.gov |

| 11 | Leucine (Leu) | Critical for targeting to regulated pathway; located on hydrophobic face of α-helix. | nih.gov |

In neurons of the central and peripheral nervous systems, after being packaged into secretory granules in the cell body (soma), this compound and its processing enzymes are transported along the axon to the nerve terminals. nih.govfrontiersin.org This process, known as axonal transport, is essential for delivering the machinery for neurotransmitter/neuromodulator synthesis and release to the sites of synaptic communication. frontiersin.orgwiley-vch.de

Immunocytochemical studies have shown that this compound-specific antigens are present not only in neuronal cell bodies but also in processes and axon terminals throughout the CNS. pnas.orgnih.gov The distribution of these prohormone-related materials is identical to that of mature somatostatin, indicating that the prohormone, or at least its N-terminal peptide fragment, is transported intracellularly along with the final processed peptides. pnas.orgnih.gov The presence of this compound-related material in nerve terminals suggests that processing can occur during axonal transport and within the terminals themselves, a mechanism similar to that observed for other neuropeptide precursors like propressophysin. pnas.org This ensures that a ready supply of active peptides is available for secretion upon neuronal stimulation. nih.gov

V. Structure Function Relationships of Prosomatostatin and Its Derivatives

Impact of Pro-Region Sequences on Precursor Processing

The pro-region of prosomatostatin, the portion of the precursor that is cleaved to release the final hormone products, is critical in directing the proper folding and subsequent processing of the molecule. nih.govresearchgate.netresearchgate.net While the primary sequence of the pro-region can vary between species, certain structural features are conserved, suggesting a functional importance. pnas.org

Studies involving the expression of this compound cDNAs in various cell lines have demonstrated that the pro-region is necessary for the accurate and efficient cleavage to S-14 and S-28. nih.gov The conformation conferred by the pro-region likely facilitates the recognition and binding of specific processing enzymes, known as prohormone convertases (PCs), to the cleavage sites. nih.govresearchgate.net The amino-terminal domain of this compound, in particular, has been suggested to act as a molecular signal for targeting the precursor within the intracellular secretory pathway, ensuring it reaches the correct compartments where processing enzymes are located. acs.org

Furthermore, research comparing human and anglerfish this compound has highlighted the importance of the pro-region in determining the final products. pnas.org Although the sequences diverge, conservative amino acid changes suggest the maintenance of a similar secondary structure, which may be essential for the biological function of this region, including its role in guiding proteolytic processing. pnas.org

Conformational Determinants of Proteolytic Cleavage

The precise cleavage of this compound at specific monobasic (Arg⁻¹⁵) and dibasic (Arg⁻²Lys⁻¹) sites is not solely dependent on the presence of these basic residues. nih.govacs.org The surrounding amino acid sequence and the local secondary structure are critical in making these sites accessible to the appropriate processing enzymes. acs.orgresearchgate.net Structural motifs such as β-turns and α-helices in the vicinity of the cleavage sites are key determinants in this process. acs.orgresearchgate.net

Role of Proline Residues near Cleavage Sites

Proline residues, known for their unique ability to introduce turns and kinks in a polypeptide chain, are strategically located near the cleavage sites of human this compound and play a significant role in its processing. acs.orgnih.govresearcher.life Specifically, two proline residues, Pro⁻⁹ and Pro⁻⁵, are found within the S-28(1-12) segment that connects the monobasic and dibasic cleavage sites. acs.orgnih.gov

Site-directed mutagenesis studies have revealed the critical nature of these prolines. The substitution of Pro⁻⁵ with alanine (B10760859) (Ala) drastically reduces the production of S-14 by abolishing cleavage at the dibasic site. acs.orgresearcher.lifenih.gov Similarly, mutating Pro⁻⁹ affects the cleavage at the monobasic site and subsequently the production of S-28. acs.org The presence of a proline residue near the cleavage site for S-14 production is thought to be a crucial structural feature that confers the necessary conformation for the processing enzymes to access and cleave the precursor correctly, ultimately allowing for the production of equivalent amounts of both S-14 and S-28. researcher.lifenih.gov The hindrance of cleavage by proline residues has also been observed in studies of other proteins and proteases. wur.nl

Alpha-Helical Motifs (e.g., S-28(1-12) NPAMAP Segment) in Cleavage Guidance

The S-28(1-12) segment of this compound, which includes the sequence Asn-Pro-Ala-Met-Ala-Pro (NPAMAP), is an essential α-helix promoting motif that governs the processing at both the monobasic and dibasic cleavage sites. acs.orgnih.gov This region's ability to form a stable α-helical structure is crucial for the correct presentation of the cleavage sites to the processing enzymes. acs.orgnih.gov

Spectroscopic and theoretical analyses have confirmed that the S-28(1-12) sequence can adopt an α-helical conformation. acs.orgnih.gov The integrity of the P-A-M-A-P motif within this segment is particularly important. acs.org Deletion of this pentapeptide or the two proline residues within it significantly impairs the processing of this compound. acs.orgnih.gov For instance, deleting the PAMAP sequence decreases S-14 production, while deleting both prolines almost completely prevents cleavage at the dibasic site. nih.gov These findings underscore that the NPAMAP sequence acts as an α-helix nucleation motif, and its conformational organization is essential for controlling the accessibility of the cleavage sites to the appropriate proteases. acs.orgnih.gov

Differential Biological Potency of this compound and Somatostatin (B550006) Isoforms

This compound and its processed forms, S-14 and S-28, exhibit distinct biological activities and potencies, contributing to the diverse physiological effects of the somatostatin system.

This compound's Direct Biological Activities

Although initially considered an inactive precursor, research has shown that this compound (often referred to as somatostatin-28 in its N-terminally extended form) possesses its own biological activity. pnas.orgpnas.org Synthetic this compound has been shown to be a potent inhibitor of the release of several hormones. pnas.orgpnas.org

In rats, this compound strongly suppresses plasma levels of insulin (B600854), glucagon (B607659), and growth hormone. pnas.orgpnas.org Notably, it appears to be more active in the pancreas than in the pituitary. pnas.org Its inhibitory effect on insulin release is approximately five times more potent than that of S-14 on a weight basis. pnas.orgpnas.org this compound also suppresses the release of growth hormone and prolactin in vitro. pnas.org Furthermore, in vivo studies have demonstrated a prolonged suppression of plasma growth hormone for at least 90 minutes following its administration. pnas.org

Comparative Effects of Somatostatin-14 and Somatostatin-28 on Hormone Secretion

S-14 and S-28, the two primary bioactive forms of somatostatin, display different potencies and, in some cases, selective actions on the secretion of various hormones. nih.govoup.comoup.com

In healthy humans and individuals with acromegaly, S-28 is significantly more potent than S-14. nih.gov It is estimated to be at least five times more potent in inhibiting the secretion of growth hormone, insulin, glucagon, and prolactin. nih.gov For the inhibition of thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), S-28 is at least twice as potent as S-14. nih.gov

Studies in rats have also shown that S-28 has a longer duration of action compared to S-14 in inhibiting the release of growth hormone and insulin. oup.com While S-14 suppresses spontaneous growth hormone surges for about 30 minutes, the effect of S-28 lasts for 90 minutes. oup.com In the context of pancreatic hormone release, S-28 also exhibits a more prolonged inhibition of insulin release than S-14. oup.com

In ducks, both S-14 and S-28 reduce basal plasma growth hormone levels to a similar extent. nih.govcapes.gov.br However, S-28 is more potent in inhibiting the activity of pancreatic A cells, which produce glucagon. nih.gov

The differential potency is also observed in the regulation of other hormones. For instance, in inhibiting the secretion of peptide YY (PYY) from rat intestinal cells, S-28 is approximately 300-fold more potent than S-14. physiology.org

This table summarizes the comparative potency of Somatostatin-28 (S-28) versus Somatostatin-14 (S-14) in inhibiting the secretion of various hormones across different species.

| Hormone | Species | Relative Potency (S-28 vs. S-14) | Reference |

|---|---|---|---|

| Growth Hormone (GH) | Human | At least 5 times more potent | nih.gov |

| Insulin | Human | At least 5 times more potent | nih.gov |

| Glucagon | Human | At least 5 times more potent | nih.gov |

| Prolactin | Human | At least 5 times more potent | nih.gov |

| TSH, FSH, LH | Human | At least 2 times more potent | nih.gov |

| Growth Hormone (GH) | Rat | Longer duration of action | oup.com |

| Insulin | Rat | Longer duration of action | oup.com |

| Glucagon | Duck | More potent | nih.gov |

| Peptide YY (PYY) | Rat | ~300-fold more potent | physiology.org |

Vi. Physiological Roles of Prosomatostatin Derived Peptides

Regulation of Endocrine and Exocrine Secretions

A primary and extensively studied role of prosomatostatin-derived peptides is the regulation of both endocrine and exocrine secretions. These peptides act as potent inhibitors of a wide array of hormones and secretory products, thereby playing a crucial role in maintaining homeostasis. nih.govmdpi.com This inhibitory action is mediated through specific somatostatin (B550006) receptors (SSTRs) present on the surface of target cells. ptbioch.edu.plguidetopharmacology.org

Inhibition of Pituitary Hormone Release (Growth Hormone, Thyroid-Stimulating Hormone)

One of the first identified functions of somatostatin was its ability to inhibit the release of growth hormone (GH) from the anterior pituitary gland. interscienceinstitute.comcolostate.edu This is why it is also known as growth hormone-inhibiting hormone (GHIH). nih.govnumberanalytics.com The release of somatostatin from the hypothalamus into the hypothalamohypophysial portal system directly suppresses GH secretion from somatotroph cells in the pituitary. wikipedia.org This action provides a negative feedback mechanism, as high circulating levels of GH can stimulate somatostatin release. wikipedia.org

Both SS-14 and SS-28 inhibit GH secretion, although SS-28 is considered to be more potent in this regard. colostate.eduoup.com This inhibition is primarily mediated through somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). nih.govoup.com

In addition to GH, this compound-derived peptides also inhibit the secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary. mdpi.cominterscienceinstitute.comwikipedia.org This inhibitory effect contributes to the complex regulation of the thyroid axis.

Modulation of Pancreatic Hormone Secretion (Insulin, Glucagon)

Within the pancreas, this compound-derived peptides, predominantly SS-14, act as crucial paracrine regulators of islet cell function. mdpi.comcolostate.edu Secreted by the delta-cells of the islets of Langerhans, somatostatin exerts a potent inhibitory effect on the secretion of both insulin (B600854) from beta-cells and glucagon (B607659) from alpha-cells. mdpi.comescholarship.org

This dual inhibition is critical for maintaining glucose homeostasis. oup.com By suppressing both insulin and glucagon release, somatostatin helps to fine-tune blood glucose levels. escholarship.org The regulation of pancreatic hormone secretion is mediated by different somatostatin receptor subtypes; SSTR5 is primarily involved in the inhibition of insulin secretion, while SSTR2 is the main receptor mediating the inhibition of glucagon release. nih.govbioscientifica.com Studies have shown that glucose can regulate the biosynthesis of this compound, indicating a direct link between nutrient availability and the modulation of pancreatic hormone secretion. oup.com

Perturbations in somatostatin secretion within the pancreas have been implicated in the pathophysiology of diabetes. escholarship.org For instance, an inappropriate suppression of glucagon during hyperglycemia in diabetes may be related to altered somatostatin signaling. mdpi.com

Control of Gastrointestinal Secretions (Gastrin)

In the gastrointestinal (GI) tract, this compound-derived peptides, with SS-28 being the predominant form in the gut, play a significant role in regulating various secretions. nih.govgoogle.com One of the key actions is the inhibition of gastrin secretion from G-cells in the stomach. ptbioch.edu.plresearchgate.net Gastrin is a primary stimulant of gastric acid secretion, and by inhibiting its release, somatostatin indirectly reduces the production of stomach acid. colostate.edu

Neuromodulatory and Neurotransmitter Functions in the Central Nervous System

Beyond their endocrine roles, this compound-derived peptides are widely distributed throughout the central nervous system (CNS) and function as important neuromodulators and neurotransmitters. nih.govptbioch.edu.plgoogle.com They are involved in a variety of neuronal processes, influencing everything from motor activity to complex cognitive functions. atsbio.complos.org The peptides exert their effects by binding to SSTRs located on neurons, where they can modulate neuronal excitability and synaptic transmission. nih.gov

Influence on Locomotor and Cognitive Functions

Research has indicated that somatostatin systems in the brain are involved in the regulation of motor activity and cognitive processes. atsbio.comnih.gov Changes in the levels of somatostatin in the brain have been associated with various neurological conditions. nih.gov For instance, studies in animal models have shown that increased brain somatostatin can facilitate learning in behavioral tasks. nih.gov

The presence of somatostatinergic neurons in brain regions critical for cognition, such as the hippocampus and cerebral cortex, supports their role in these higher-order functions. nih.govnih.gov A decline in somatostatin levels in the brain has been observed in neurodegenerative diseases like Alzheimer's disease, and this decline often correlates with the severity of cognitive impairment. ptbioch.edu.plresearchgate.net

Modification of Neurotransmission and Memory Formation

This compound-derived peptides act as neuromodulators, influencing the release of other neurotransmitters and altering the electrical activity of neurons. nih.govnih.gov Somatostatin can have both inhibitory and, in some cases, excitatory effects on neuronal activity. nih.gov It has been shown to inhibit excitatory synaptic transmission, which could be a mechanism for its role in preventing excessive neuronal firing, such as in epilepsy. atsbio.comnih.gov

There is strong evidence linking somatostatin to memory formation. nih.govresearchgate.net Depletion of somatostatin in the brain has been shown to impair memory, while administration of somatostatin or its agonists can enhance cognitive performance in preclinical studies. ptbioch.edu.plresearchgate.net The modulation of neuronal plasticity, the cellular basis of learning and memory, is thought to be a key mechanism through which somatostatin influences these processes. nih.gov

Research Findings on this compound-Derived Peptides

| Peptide | Primary Location of Action | Key Physiological Roles | Receptor Subtype Preference (for inhibition) |

| Somatostatin-14 (SS-14) | Brain, Pancreas nih.gov | Inhibition of Growth Hormone, Insulin, and Glucagon secretion; Neuromodulation nih.govmdpi.comontosight.ai | SSTR2 & SSTR5 (GH), SSTR5 (Insulin), SSTR2 (Glucagon) nih.gov |

| Somatostatin-28 (SS-28) | Gastrointestinal Tract nih.gov | Inhibition of Growth Hormone and Gastrointestinal secretions (e.g., Gastrin) nih.govptbioch.edu.plcolostate.edu | SSTR2 & SSTR5 (GH), SSTR2 & SSTR5 (Gastrin) oup.commdpi.com |

Role in Excitation/Inhibition Balance in Brain Circuits

The delicate balance between excitatory and inhibitory signals within neural circuits is fundamental for normal brain function. nih.govmpg.de Dysregulation of this equilibrium is implicated in various neurological and psychiatric disorders, including epilepsy and autism spectrum disorders. mpg.de this compound-derived peptides, particularly somatostatin, play a crucial role in maintaining this balance. nih.govnih.gov

Somatostatin is predominantly found in inhibitory interneurons containing GABA. researchgate.net In the neocortex, somatostatin-expressing interneurons are a major subpopulation that helps to balance excitatory neurotransmission. nih.gov These interneurons are strategically positioned within cortical networks to integrate sensory information and are key mediators of experience-dependent plasticity. nih.gov

The mechanism by which somatostatin modulates the excitation/inhibition balance is multifaceted. For instance, in certain cortical layers, somatostatin-containing Martinotti cells can prevent overexcitation within the network through a disynaptic feedback inhibitory mechanism. nih.gov When pyramidal neurons fire at high frequencies, they activate these Martinotti cells, which in turn inhibit the dendrites of the pyramidal neurons, thus controlling their output. nih.gov Neuropeptides, in general, can function in a homeostatic manner to counteract imbalances in excitation and inhibition within locomotor circuits. plos.org

The expression of somatostatin and its receptors varies across different brain regions, suggesting a region-specific role in modulating neural circuits. nih.gov For instance, SSTR2 and SSTR4 have the highest expression in the cortex and hippocampus. researchgate.net

Regulation of Cellular Processes

This compound-derived peptides are significant regulators of fundamental cellular processes, including cell division, differentiation, and the formation of new blood vessels. researchgate.netcapes.gov.br

A well-established role of somatostatin and its synthetic analogs is the inhibition of cell proliferation. nih.govnih.gov This antiproliferative effect is observed in both normal and cancerous cells and is mediated through various direct and indirect mechanisms. nih.gov

Direct Mechanisms:

Cell Cycle Arrest: Somatostatin can directly halt the cell cycle, primarily in the G0/G1 phase. nih.govprogen.com This effect is mediated through specific somatostatin receptors, with SSTR1, SSTR2, SSTR4, and SSTR5 being implicated in this G1-G0 blockade. nih.gov

Apoptosis Induction: Somatostatin can also induce programmed cell death, or apoptosis. oaes.cc SSTR2 and SSTR3 are the primary receptors involved in mediating this apoptotic effect. nih.gov For example, in HepG2 cells (a human liver cancer cell line), somatostatin analogs were shown to induce apoptosis in a dose-dependent manner. oaes.cc

Indirect Mechanisms:

Inhibition of Growth Factors: Somatostatin can inhibit the release of various growth factors and trophic hormones such as insulin-like growth factor 1 (IGF-1), insulin, and epidermal growth factor (EGF), which are essential for cell proliferation. nih.gov

Immunomodulation: It can also influence the activity of immune cells and the release of cytokines, which can indirectly affect cell growth. nih.gov

The antiproliferative actions of somatostatin are transduced through intracellular signaling pathways, with the coupling to membrane tyrosine phosphatases like SHP-1 and SHP-2 being a key pathway. nih.gov

Table 1: Research Findings on the Inhibition of Cell Division and Proliferation by this compound-Derived Peptides

| Cellular Process | Mediating Receptors | Mechanism | Key Findings |

|---|---|---|---|

| Cell Cycle Arrest | SSTR1, SSTR2, SSTR4, SSTR5 | Blockade of the G1-G0 phase of the cell cycle. nih.gov | Halts the progression of cells into the DNA synthesis phase. nih.gov |

| Apoptosis | SSTR2, SSTR3 | Induction of programmed cell death. nih.gov | Triggers cellular self-destruction in a controlled manner. nih.govoaes.cc |

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. numberanalytics.comoregonstate.education this compound-derived peptides can influence this process. researchgate.net The process of differentiation is crucial for the development and maintenance of tissues. numberanalytics.comoregonstate.education The regulation of differentiation involves a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. numberanalytics.com Cell adhesion to the extracellular matrix (ECM) is also a critical modulator of differentiation, where integrin binding can control the switch between proliferation and differentiation. nih.gov While the direct mechanisms are still under investigation, the ability of somatostatin to regulate the secretion of various hormones and growth factors can indirectly influence the differentiation pathways of various cell types. researchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in both normal physiology and in pathological conditions like tumor growth. capes.gov.brnih.gov this compound-derived peptides, particularly somatostatin and its analogs, exhibit potent anti-angiogenic effects. capes.gov.brnih.govtandfonline.com

These effects are mediated through both direct and indirect pathways:

Direct Inhibition: Somatostatin can directly act on endothelial cells, which line the blood vessels, through somatostatin receptors present on their surface. capes.gov.brnih.gov This interaction can inhibit the proliferation and migration of these cells, which are essential steps in angiogenesis. capes.gov.br

Indirect Inhibition: Somatostatin can indirectly inhibit angiogenesis by reducing the secretion of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). capes.gov.broaes.ccnih.gov It can also decrease the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix to allow for new vessel formation. nih.gov Furthermore, somatostatin can reduce the chemotaxis of monocytes, which are immune cells that can promote angiogenesis. capes.gov.brnih.gov

Research has shown that the introduction of the SSTR2 gene into pancreatic cancer cells, which often lose its expression, can exert anti-angiogenic effects by down-regulating the expression of VEGF, bFGF, and MMP-2. nih.gov

Table 2: Mechanisms of Anti-angiogenic Effects of this compound-Derived Peptides

| Mechanism | Description | Mediators |

|---|---|---|

| Direct | Inhibition of endothelial cell proliferation and migration. capes.gov.br | Somatostatin receptors on endothelial cells. capes.gov.brnih.gov |

| Indirect | Inhibition of the secretion of pro-angiogenic growth factors. capes.gov.brnih.gov | VEGF, bFGF. nih.gov |

| Indirect | Down-regulation of matrix metalloproteinases. nih.gov | MMP-2. nih.gov |

Modulation of Cellular Differentiation

Involvement in Immune Responses

The nervous, endocrine, and immune systems are intricately linked, with neuropeptides like somatostatin acting as key signaling molecules in this communication network. nih.govnih.gov this compound-derived peptides have a significant modulatory role in the immune system. researchgate.netnih.govnih.gov

Generally, somatostatin is considered to have an inhibitory effect on the immune system. nih.gov It can down-modulate several immune functions, including:

Lymphocyte Proliferation: It can inhibit the proliferation of lymphocytes, which are key players in the adaptive immune response. nih.govnih.gov

Immunoglobulin Production: It can suppress the production of immunoglobulins (antibodies) by B-lymphocytes. nih.govnih.gov

Pro-inflammatory Cytokine Release: Somatostatin can inhibit the release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). nih.gov

This immunosuppressive activity has led to the investigation of somatostatin and its analogs as potential therapeutic agents in autoimmune diseases and chronic inflammation. nih.gov In some experimental models, somatostatin appears to counteract the pro-inflammatory effects of another neuropeptide, substance P. nih.gov

However, the role of somatostatin in the immune system is not purely inhibitory. nih.gov Under certain experimental conditions, it has been observed to stimulate specific immune cell functions, such as the secretion of particular cytokines and immunoglobulins, as well as cell migration and adhesion. nih.gov This suggests a more complex, context-dependent regulatory role.

The effects of somatostatin on the immune system are mediated by the various SSTR subtypes, which are expressed on lymphoid tissues and cells, albeit at lower levels compared to neuroendocrine tissues. nih.gov Another neuropeptide, cortistatin, which is structurally and functionally similar to somatostatin, is also found in immune cells and is thought to play a role in regulating immune responses. nih.gov

Vii. Pathological Implications of Prosomatostatin Dysregulation

Links to Metabolic Disorders

Dysregulation of prosomatostatin and its subsequent cleavage products, including somatostatin-14 and somatostatin-28, has been implicated in the pathophysiology of various metabolic disorders. These peptides exert significant inhibitory effects on a wide array of hormones crucial for metabolic homeostasis, such as insulin (B600854), glucagon (B607659), and growth hormone. nih.govoup.com Consequently, alterations in this compound processing or secretion can disrupt the delicate balance of these hormonal systems, contributing to metabolic diseases. researchgate.netnih.govfrontiersin.org

Association with Diabetes Mellitus Development

While somatostatin (B550006) is known to inhibit both insulin and glucagon secretion, the direct role of its precursor, this compound, in the development of diabetes mellitus is an area of ongoing investigation. oup.commdpi.com Some studies have explored the association between circulating levels of N-terminal this compound (NT-proSST), a stable fragment of the precursor, and the incidence of diabetes.

However, it is important to note that somatostatinomas, tumors that oversecrete somatostatin, are associated with mild diabetes mellitus due to the inhibition of insulin release. wikipedia.org This suggests that pathologically high levels of somatostatin can indeed disrupt glucose metabolism. The lack of a strong association in the general population might indicate a more complex interplay of factors in the development of type 2 diabetes. nih.gov

Role in Neuroendocrine Neoplasms

This compound and its derivatives play a significant role in the context of neuroendocrine neoplasms (NENs), a diverse group of tumors arising from neuroendocrine cells throughout the body. nih.govfrontiersin.org Many NENs express somatostatin receptors (SSTRs), making them responsive to the inhibitory effects of somatostatin. nih.govfrontiersin.orgesmed.org

Somatostatinoma Pathophysiology

Somatostatinomas are rare neuroendocrine tumors that autonomously produce and secrete excessive amounts of somatostatin. wikipedia.orgprimescholars.com These tumors are most commonly found in the pancreas or duodenum. wikipedia.org Immunohistochemical studies of ampullary somatostatinomas have shown that the tumor cells stain positive for both the N-terminal and C-terminal portions of this compound, indicating that the synthesis of somatostatin in these tumors follows the normal physiological pathway from its precursor. oup.comoup.com

The clinical manifestations of somatostatinomas, often referred to as "inhibitory syndrome," are a direct consequence of the widespread inhibitory actions of excess somatostatin. primescholars.com These include:

Mild diabetes mellitus: due to the inhibition of insulin secretion. wikipedia.org

Gallstones: resulting from the inhibition of cholecystokinin (B1591339) release, which normally stimulates gallbladder contraction. wikipedia.org

Steatorrhea (fatty stools): caused by the inhibition of pancreatic enzyme and cholecystokinin secretion. wikipedia.org

Achlorhydria (low stomach acid): due to the inhibition of gastrin secretion. wikipedia.org

Interestingly, only a small percentage of somatostatinomas are functionally active and present with this classic syndrome. wikipedia.orgprimescholars.com

Therapeutic Implications for Neuroendocrine Tumors

The expression of somatostatin receptors by many neuroendocrine tumors provides a crucial target for both diagnosis and therapy. nih.govfrontiersin.orgesmed.org Synthetic somatostatin analogs (SSAs), such as octreotide (B344500) and lanreotide, are a cornerstone in the management of NENs. viamedica.plyoutube.comnih.gov

These analogs bind to SSTRs, particularly SSTR2, and have two primary therapeutic effects:

Antisecretory effects: They effectively control the symptoms of functioning NENs by inhibiting the hypersecretion of hormones. nih.govcancer.gov For instance, in patients with carcinoid syndrome, SSAs can significantly reduce diarrhea and flushing. viamedica.pl

Antiproliferative effects: SSAs have been shown to inhibit the growth of NENs. viamedica.plnih.gov Clinical trials have demonstrated that treatment with SSAs can significantly prolong the time to tumor progression in patients with well-differentiated metastatic NENs. viamedica.plnih.gov

Furthermore, the presence of SSTRs is utilized in diagnostic imaging (SSTR-based imaging) and in a targeted form of radiotherapy called Peptide Receptor Radionuclide Therapy (PRRT). esmed.orgcancer.gov In PRRT, a somatostatin analog is linked to a radioactive isotope, which then delivers targeted radiation to the tumor cells, leading to their destruction. cancer.gov

Association with Cardiovascular and Cerebrovascular Diseases